molecular formula C14H17ClN2O2 B1310355 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride CAS No. 1098008-23-1

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride

Cat. No. B1310355
CAS RN: 1098008-23-1
M. Wt: 280.75 g/mol
InChI Key: RAARNKBGEZGYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .


Molecular Structure Analysis

The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .


Physical And Chemical Properties Analysis

The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Biological Molecules

This compound is involved in the synthesis of various molecules for biological studies. For instance, it has been used in the study of cytotoxicity and insecticidal activities of harmine derivatives, as well as in the synthesis of isoquinolines, β-carbolines, and 3-deazapurines through oxidative decarboxylation processes .

Pharmaceutical Intermediate

It serves as an intermediate in pharmaceutical synthesis. Specifically, it has been described in the process for the preparation of Tadalafil, a medication used to treat erectile dysfunction, starting from D-tryptophan methyl ester hydrochloride .

Pictet-Spengler Reaction

The compound is utilized in the Pictet-Spengler reaction—a chemical reaction that synthesizes β-carboline derivatives. This reaction is significant in the preparation of various pharmacologically active compounds .

Proteomics Research

It is also a product used in proteomics research, which involves the study of proteomes and their functions. The compound’s characteristics make it suitable for this field of study .

Synthesis of Tadalafil Precursor

The compound is used in synthesizing precursors to Tadalafil. The process involves obtaining Tadalafil and its precursor, the methyl ester of cis 2,3,4,9-tetrahydro-1-(3,4-benzodioxolyl)-β-carbolin-3-carboxylic acid .

properties

IUPAC Name

ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARNKBGEZGYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride

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